Velpatasvir is a synthetic organic compound classified as a direct-acting antiviral medication, specifically an inhibitor of the hepatitis C virus non-structural protein 5A (NS5A). It is primarily used in combination therapy for the treatment of chronic hepatitis C infections across all six major genotypes. Velpatasvir is marketed under brand names such as Epclusa and Vosevi, often combined with sofosbuvir, another antiviral agent. The compound has been recognized as an essential medicine by the World Health Organization, highlighting its significance in treating hepatitis C .
The synthesis of velpatasvir involves complex organic chemistry techniques typically employed in pharmaceutical development. The compound's structure, characterized by a large and intricate molecular framework, necessitates advanced synthetic methods including:
The molecular formula of velpatasvir is with a molar mass of approximately . The compound features a complex arrangement of carbon, nitrogen, oxygen atoms, and multiple functional groups that contribute to its biological activity.
The compound's structure can be represented using various chemical notations such as SMILES and InChI, which are useful for computational modeling and database searches .
Velpatasvir undergoes several chemical reactions during its metabolic processing:
These reactions are critical for determining the pharmacokinetics of velpatasvir, influencing its efficacy and safety profile in patients .
Velpatasvir functions by inhibiting the NS5A protein, which plays a vital role in the replication and assembly of the hepatitis C virus. The mechanism involves:
The binding affinity of velpatasvir to NS5A is critical for its therapeutic effectiveness, contributing to high rates of sustained virologic response when used in combination therapies .
Velpatasvir exhibits several notable physical and chemical properties:
These properties are essential for formulating effective dosage forms and optimizing therapeutic outcomes .
Velpatasvir is primarily utilized in clinical settings for:
The compound's role as an essential medicine underscores its importance in public health initiatives aimed at eradicating hepatitis C globally .
The synthesis of Velpatasvir-A12 employs convergent multi-step sequences to assemble its pentacyclic framework. Key intermediates include the bis-pyrrolidine-carboxylic acid (Intermediate A) and the tricyclic imidazo-phenanthrolinone fragment (Intermediate B) . A representative 15-step route achieves an overall yield of 12–18%, with critical improvements in high-yielding fragment coupling and purification .
Intermediate Optimization:
Table 1: Comparative Performance of Velpatasvir-A12 Synthetic Routes
| Route | Key Steps | Total Steps | Overall Yield | Improvement Focus |
|---|---|---|---|---|
| Route 1 | Classical peptide coupling | 18 | 12% | Fragment purification |
| Route 2 | Suzuki coupling + flow hydrogenation | 15 | 18% | Catalysis & intermediates |
| Route 3 | MW-assisted macrocyclization | 14 | 22% | Reaction kinetics |
Macrocyclization hinges on transition-metal catalysis and organocatalysis to forge Velpatasvir’s 21-membered ring. Ring-closing metathesis (RCM) and C–N coupling are pivotal.
Catalytic Systems:
Table 2: Catalytic Systems for Macrocyclic Bond Formation
| Reaction | Catalyst/System | Conditions | Yield | Advantage |
|---|---|---|---|---|
| Ring-closing metathesis | Hoveyda-Grubbs II | Toluene, 80°C, 2 h | 90% | High diastereoselectivity |
| Buchwald-Hartwig amination | Pd₂(dba)₃/XPhos | dioxane, 60°C, 4 h | 94% | Minimal homocoupling |
| Esterification | NHO organocatalyst | THF, RT, 1 h | 88% | Metal-free |
Velpatasvir-A12 contains five chiral centers demanding >99% ee to maintain antiviral potency. Key tactics include chiral auxiliaries, enzymatic resolution, and asymmetric hydrogenation.
Stereocontrol Strategies:
Table 3: Enantioselective Techniques for Velpatasvir-A12 Subunits
| Chiral Center | Technique | Reagent/Catalyst | ee/ de |
|---|---|---|---|
| C15 (pyrrolidine) | Chiral auxiliary | Oppolzer sultam | de 98.5% |
| C34 (tert-leucine) | Enzymatic resolution | CAL-B lipase | ee 99.2% |
| C32 (imidazole) | Asymmetric alkylation | Pd-Walphos® | ee 97% |
Amide bonds constitute Velpatasvir’s backbone, requiring high-fidelity coupling under epimerization-minimizing conditions. Solvent polarity, coupling agents, and temperature critically influence kinetics.
Amidation Optimization:
Table 4: Solvent/Reagent Systems for Amide Bond Formation
| System | Conditions | Yield | Epimerization | Purification Ease |
|---|---|---|---|---|
| HATU/DIEA/DMF | 0°C→RT, 2 h | 95% | 0.8% | Moderate |
| Neopentasilane (solvent-free) | RT, 4 h | 95% | None | High |
| T3P®/EtOAc | –10°C, 1 h | 92% | 0.5% | High |
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: